molecular formula C4H4ClNO3S2 B3002731 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride CAS No. 929972-51-0

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B3002731
CAS No.: 929972-51-0
M. Wt: 213.65
InChI Key: LLNWGTDCTNJIGU-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation.

    Reducing Agents: Such as sodium borohydride, are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to sulfonic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonamide
  • 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonic acid
  • 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonate esters

Uniqueness

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in the production of a wide range of compounds. The presence of both the sulfonyl chloride and thiazole moieties in its structure contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S2/c1-2-3(11(5,8)9)10-4(7)6-2/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNWGTDCTNJIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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